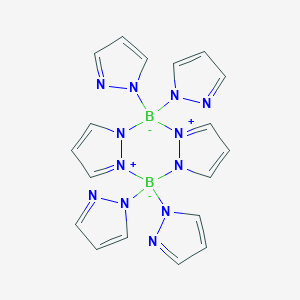
2-Cyano-4-nitropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Cyano-4-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2-Cyano-4-nitropyridine is characterized by a pyridine ring with a cyano group at the 2-position and a nitro group at the 4-position .Chemical Reactions Analysis
The chemical reactions involving 2-Cyano-4-nitropyridine are characterized by the migration of the nitro group from the 1-position to the 3-position in a [1,5] sigmatropic shift . This reaction mechanism is not an electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2-Cyano-4-nitropyridine is a solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 302.6±27.0 °C at 760 mmHg and a melting point of 72°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-Cyano-4-nitropyridine: is a versatile intermediate in pharmaceutical chemistry. It is used in the synthesis of various drugs, including those with anti-inflammatory, analgesic, and antipyretic properties . The compound’s nitrile group serves as a precursor for amide or acid derivatives, which are common functionalities in drug molecules. Additionally, its nitro group can be reduced to an amine, offering a pathway to a wide range of pharmaceuticals .
Material Science
In material science, 2-Cyano-4-nitropyridine is utilized for the development of new materials with potential electronic and optical applications. Its solid-state properties can be harnessed to create compounds with specific refractive indices or electrical conductivities. The compound’s ability to form crystalline structures makes it valuable for research in crystal engineering and design .
Chemical Synthesis
2-Cyano-4-nitropyridine: plays a critical role in chemical synthesis as a building block for heterocyclic compounds. It is involved in reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in complex organic molecules. This compound’s functional groups make it a suitable candidate for various substitution reactions, enabling the synthesis of diverse pyridine derivatives .
Agricultural Research
In the agricultural sector, 2-Cyano-4-nitropyridine is explored for creating new agrochemicals. Its derivatives are investigated for their potential use as pesticides and herbicides. The modification of pyridine rings with cyano and nitro groups can lead to compounds with enhanced activity and selectivity, which is crucial for developing environmentally friendly agricultural products .
Biotechnology
In biotechnology, 2-Cyano-4-nitropyridine is researched for its applications in bioconjugation techniques. It is particularly useful in the development of antibody-drug conjugates (ADCs), where it can act as a linker between the antibody and the therapeutic payload. The compound’s reactivity with thiols makes it an excellent choice for creating stable bioconjugates .
Environmental Applications
2-Cyano-4-nitropyridine: is also significant in environmental chemistry. Researchers are investigating its derivatives for their potential use in the remediation of pollutants. The compound’s ability to participate in various chemical reactions makes it a candidate for the synthesis of agents that can neutralize or degrade harmful environmental contaminants .
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2-cyano-4-nitropyridine belongs, are known to react with various organic compounds, suggesting a broad range of potential targets .
Mode of Action
The mode of action of 2-Cyano-4-nitropyridine involves its interaction with other compounds through chemical reactions. For instance, nitropyridines can react with N2O5 in an organic solvent to form the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability .
Result of Action
Given its chemical reactivity, it is likely to induce changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyano-4-nitropyridine. For instance, the reaction of nitropyridines with N2O5 occurs in an organic solvent . Therefore, the presence and nature of the solvent can significantly impact the compound’s reactivity.
Safety and Hazards
2-Cyano-4-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDYTHSSNTDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340940 | |
| Record name | 4-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-nitropyridine | |
CAS RN |
19235-88-2 | |
| Record name | 4-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the position of the cyano group in the Reissert-Kaufmann-type reaction?
A1: [] The research demonstrates that in the Reissert-Kaufmann-type reaction using 3-methyl-4-nitropyridine N-oxide, the cyano group preferentially attaches to the 2-position rather than the 6-position. This selectivity is attributed to the hyperconjugation effect of the 3-methyl group, influencing the reaction pathway. This finding is significant as it provides insights into directing the synthesis of specific isomers of substituted nitropyridines.
Q2: Why are 2-cyano-4-nitropyridines considered valuable intermediates in medicinal chemistry?
A2: [, ] The studies highlight the utility of 2-cyano-4-nitropyridines as precursors for synthesizing various substituted pyridinecarboxylic acids, particularly nitropyridinecarboxamides. These carboxamides, specifically those derived from 2-nitro- and 3-nitropyridine, exhibited promising anticoccidial activity against Eimeria tenella. This finding suggests that 2-cyano-4-nitropyridine derivatives could serve as a valuable starting point for developing novel antiparasitic drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















